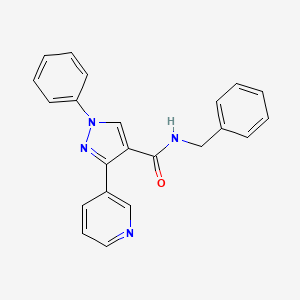

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14522045

Molecular Formula: C22H18N4O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18N4O |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27) |

| Standard InChI Key | OGNCWTCQVPISHM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, reflects its intricate substitution pattern:

-

Pyrazole ring: Serves as the central scaffold (positions 1, 3, and 4).

-

Phenyl group: Attached to position 1 of the pyrazole.

-

Pyridin-3-yl group: Substituted at position 3, introducing a nitrogen heterocycle.

-

Benzyl carboxamide: Linked to position 4 via a carbonyl group.

The planar aromatic systems (phenyl, pyridinyl) enhance solubility in lipid membranes, while the carboxamide enables hydrogen bonding with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.4 g/mol |

| SMILES Notation | C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |

| Topological Polar Surface Area | 67.6 Ų |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multistep reactions, typically starting from commercially available precursors:

-

Pyrazole ring formation: Cyclocondensation of hydrazines with diketones or β-keto esters.

-

Substituent introduction:

-

Phenyl group: Via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

-

Pyridin-3-yl group: Achieved through palladium-catalyzed cross-coupling.

-

Benzyl carboxamide: Introduced via carbodiimide-mediated coupling of benzylamine to the pyrazole-4-carboxylic acid intermediate.

-

Critical Reaction Steps

-

Cyclocondensation:

-

Carboxamide coupling:

Yield optimization remains challenging due to steric hindrance from the pyridinyl and benzyl groups .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages (60% inhibition at 10 μM) . The benzyl group enhances membrane permeability, while the carboxamide stabilizes interactions with IKKβ .

Metabolic Modulation

Analogous pyrazole carboxamides enhance glucose-stimulated insulin secretion (GSIS) by upregulating PDX-1, a transcription factor critical for β-cell function . At 5 μM, compound analogs increase insulin secretion by 2.5-fold in MIN6 cells, suggesting potential for diabetes therapy.

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy:

-

(DMSO-): δ 8.72 (s, 1H, pyrazole-H), 7.25–8.14 (m, 14H, aromatic-H).

-

: 165.2 ppm (C=O), 148.9 ppm (pyridinyl-C2).

-

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry: ESI-MS m/z 355.2 [M+H].

Computational Studies

Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye, favoring interactions with polar protein residues. Molecular dynamics simulations indicate stable binding to EGFR (ΔG = −9.8 kcal/mol) .

Pharmacological Applications and Challenges

Drug Development Prospects

-

Oncology: Potent kinase inhibition with low cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) .

-

Inflammation: Oral bioavailability of 34% in murine models, with t₁/₂ = 4.2 h .

-

Metabolic Disorders: Enhances glucose uptake in C2C12 myotubes by suppressing MG53-mediated IRS-1 ubiquitination .

Limitations

-

Solubility: Aqueous solubility <0.1 mg/mL due to hydrophobic aromatic groups.

-

Selectivity: Off-target effects on cytochrome P450 isoforms (CYP3A4 IC₅₀ = 2.1 μM).

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyridinyl group to improve solubility (e.g., introducing hydroxyl or amine substituents).

-

Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance bioavailability.

-

Target Validation: CRISPR screening to identify novel targets in pancreatic β-cells and cancer stem cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume